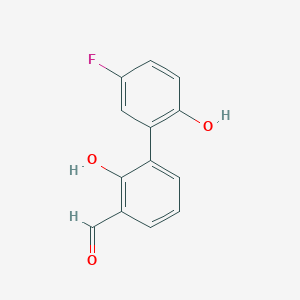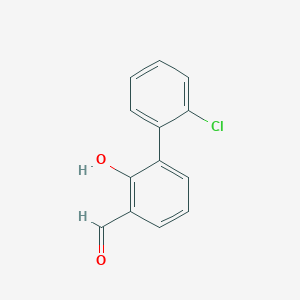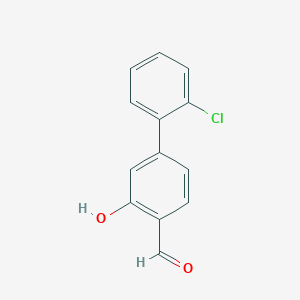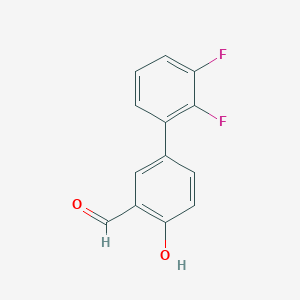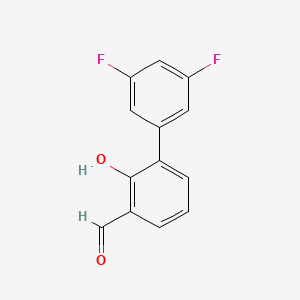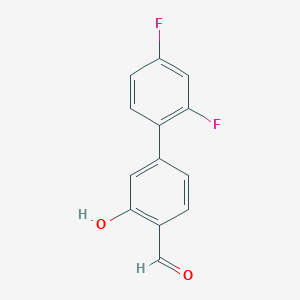
4-(2,5-Difluorophenyl)-2-formylphenol, 95%
Overview
Description
4-(2,5-Difluorophenyl)-2-formylphenol, 95% (4-DFOP) is a phenolic compound with a wide range of applications in the scientific research field. It is a white crystalline powder with a molecular weight of 270.22 g/mol and a melting point of 97-99°C. 4-DFOP has been used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It has also been used in the synthesis of various drugs and pharmaceuticals. Furthermore, 4-DFOP has been studied for its pharmacological and biochemical properties and has been found to have potential applications in the treatment of various diseases.
Mechanism of Action
4-(2,5-Difluorophenyl)-2-formylphenol, 95% has been found to act as an inhibitor of the enzyme cytochrome P450 2A6 (CYP2A6). It has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE). In addition, 4-(2,5-Difluorophenyl)-2-formylphenol, 95% has been found to have anti-inflammatory, antibacterial, and antifungal properties.
Biochemical and Physiological Effects
4-(2,5-Difluorophenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme CYP2A6, which is involved in the metabolism of drugs and other substances. It has also been found to inhibit the activity of the enzyme AChE, which is involved in the transmission of nerve impulses. In addition, 4-(2,5-Difluorophenyl)-2-formylphenol, 95% has been found to have anti-inflammatory, antibacterial, and antifungal properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2,5-Difluorophenyl)-2-formylphenol, 95% in lab experiments is its high purity (95%) and availability. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 4-(2,5-Difluorophenyl)-2-formylphenol, 95% has a relatively low solubility in water and is not suitable for use in aqueous solutions. In addition, 4-(2,5-Difluorophenyl)-2-formylphenol, 95% is a highly reactive compound and should be handled with care.
Future Directions
1. Further research into the mechanism of action of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods for the production of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% and other related compounds.
3. Investigation of the pharmacological and biochemical properties of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% and its potential use in drug development.
4. Exploration of the potential of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% as a catalyst in the production of polymers and other materials.
5. Investigation of the toxicological properties of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% and its potential hazards.
6. Development of new methods for the detection and quantification of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% in biological samples.
7. Investigation of the potential of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% as an inhibitor of enzymes involved in the metabolism of drugs and other substances.
8. Exploration of the potential of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% as an anti-inflammatory, antibacterial, and antifungal agent.
9. Evaluation of the stability of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% in different environmental conditions.
10. Investigation of the potential of 4-(2,5-Difluorophenyl)-2-formylphenol, 95% as a reagent in organic synthesis.
Synthesis Methods
4-(2,5-Difluorophenyl)-2-formylphenol, 95% is synthesized from 2,5-difluorobenzaldehyde and formic acid in a two-step process. In the first step, 2,5-difluorobenzaldehyde is reacted with sodium hydroxide to produce 2,5-difluorobenzoic acid. In the second step, 2,5-difluorobenzoic acid is reacted with formic acid to produce 4-(2,5-Difluorophenyl)-2-formylphenol, 95%.
Scientific Research Applications
4-(2,5-Difluorophenyl)-2-formylphenol, 95% has been widely used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a catalyst in the production of polymers. It has also been used in the synthesis of various drugs and pharmaceuticals. Furthermore, 4-(2,5-Difluorophenyl)-2-formylphenol, 95% has been studied for its pharmacological and biochemical properties and has been found to have potential applications in the treatment of various diseases.
properties
IUPAC Name |
5-(2,5-difluorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-2-3-12(15)11(6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXMNNBMJQENSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685133 | |
| Record name | 2',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
1111119-96-0 | |
| Record name | 2',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




